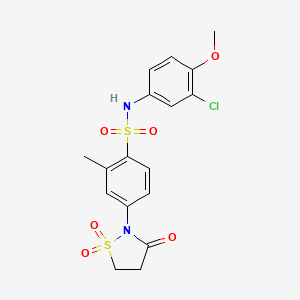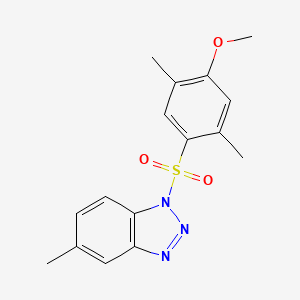
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid” is a chemical compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound is used for proteomics research .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H4N2O2S2, and its molecular weight is 176.22 .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C4H4N2O2S2, and its molecular weight is 176.22 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid has been used in scientific research as a reagent for the synthesis of various compounds, such as heterocyclic compounds, polycyclic compounds, and other organic compounds. It has also been used as a catalyst for the synthesis of polymers and as a ligand for the coordination of metals. Additionally, this compound has been used as a starting material for the synthesis of biologically active compounds, such as inhibitors of enzymes, antibiotics, and antiviral agents.
Mecanismo De Acción
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid is believed to act as an electrophile, which means that it can react with nucleophiles in a wide range of reactions. The reaction of this compound with nucleophiles results in the formation of a covalent bond between the two molecules, leading to the formation of a new compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses in laboratory experiments. Additionally, this compound has been found to have antifungal, antibacterial, and antiviral activity, as well as anti-inflammatory and antiproliferative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid is a relatively inexpensive and readily available reagent, making it an attractive option for laboratory experiments. Additionally, it has a wide range of potential applications in scientific research. However, one limitation of this compound is that it is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
In the future, 2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid could be used in a wide range of applications, including the synthesis of polymers, the coordination of metals, and the synthesis of biologically active compounds. Additionally, further research could be conducted to explore the potential therapeutic uses of this compound, such as its potential use as an anti-inflammatory or antiproliferative agent. Additionally, further research could be conducted to explore the potential toxic effects of this compound and to develop methods for its safe and effective use in laboratory experiments.
Métodos De Síntesis
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid can be synthesized from the reaction of 1,3,4-thiadiazole-2-sulfonyl chloride and acetic acid in the presence of a base. The reaction is carried out in dichloromethane at room temperature. The product is a white crystalline solid that is soluble in organic solvents.
Propiedades
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S2/c7-3(8)1-9-4-6-5-2-10-4/h2H,1H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXGDEPWZLFUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2899138.png)


![1-(3-methoxypropyl)-9-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899144.png)

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2899148.png)
![N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2899150.png)

![ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide](/img/structure/B2899154.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2899155.png)
![4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899157.png)